molecular formula C12H17IN2O2 B8351068 1-(3-Tert-butyl-5-iodo-4-methoxyphenyl)urea

1-(3-Tert-butyl-5-iodo-4-methoxyphenyl)urea

Cat. No.: B8351068
M. Wt: 348.18 g/mol
InChI Key: UQTXQEPPJIUIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Tert-butyl-5-iodo-4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C12H17IN2O2 and its molecular weight is 348.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17IN2O2

Molecular Weight

348.18 g/mol

IUPAC Name

(3-tert-butyl-5-iodo-4-methoxyphenyl)urea

InChI

InChI=1S/C12H17IN2O2/c1-12(2,3)8-5-7(15-11(14)16)6-9(13)10(8)17-4/h5-6H,1-4H3,(H3,14,15,16)

InChI Key

UQTXQEPPJIUIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)NC(=O)N)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-tert-butyl-5-iodo-4-methoxyaniline (915 mg, 3.0 mmol) in dioxane (20 mL) at 0° C. was added chloroacetyl isocyanate (0.256 mL, 3.00 mmol) dropwise to give a solution that was stirred at room temperature for 3 hours. 1,8-Diazabicyclo[5.4.0]undec-7-ene (0.904 mL, 6.00 mmol) was added and the solution was stirred for 18 hours and partitioned between ethyl acetate and 1 M HCl. The ethyl acetate was washed with H2O, brine and dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified on an Isco 40 g silica cartridge eluting with methanol/dichloromethane (0% to 5%) to give the title compound.
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
0.256 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.904 mL
Type
reactant
Reaction Step Two

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